1-(4-(Benzylsulfonyl)piperidin-1-yl)-3-(2-ethoxyphenyl)propan-1-one
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Overview
Description
1-(4-(Benzylsulfonyl)piperidin-1-yl)-3-(2-ethoxyphenyl)propan-1-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a piperidine ring substituted with a benzylsulfonyl group and an ethoxyphenyl group, making it a unique structure with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Benzylsulfonyl)piperidin-1-yl)-3-(2-ethoxyphenyl)propan-1-one typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzylsulfonyl Group: The benzylsulfonyl group is introduced via a sulfonylation reaction, where benzyl chloride reacts with a sulfonylating agent in the presence of a base.
Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group is attached through a Friedel-Crafts alkylation reaction, where the piperidine ring is alkylated with 2-ethoxybenzyl chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(4-(Benzylsulfonyl)piperidin-1-yl)-3-(2-ethoxyphenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the benzylsulfonyl group or the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
1-(4-(Benzylsulfonyl)piperidin-1-yl)-3-(2-ethoxyphenyl)propan-1-one has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs, particularly those targeting neurological disorders due to its piperidine ring.
Pharmacology: It can be studied for its potential pharmacological effects, including its interaction with various receptors and enzymes.
Materials Science: The compound’s unique structure may make it useful in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(4-(Benzylsulfonyl)piperidin-1-yl)-3-(2-ethoxyphenyl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The piperidine ring can interact with neurotransmitter receptors, while the benzylsulfonyl group may modulate the compound’s binding affinity and specificity. The ethoxyphenyl group can influence the compound’s lipophilicity and membrane permeability, affecting its overall pharmacokinetics.
Comparison with Similar Compounds
Similar Compounds
1-(4-(Methylsulfonyl)piperidin-1-yl)-3-(2-ethoxyphenyl)propan-1-one: Similar structure but with a methylsulfonyl group instead of a benzylsulfonyl group.
1-(4-(Benzylsulfonyl)piperidin-1-yl)-3-(2-methoxyphenyl)propan-1-one: Similar structure but with a methoxyphenyl group instead of an ethoxyphenyl group.
Uniqueness
1-(4-(Benzylsulfonyl)piperidin-1-yl)-3-(2-ethoxyphenyl)propan-1-one is unique due to the combination of its benzylsulfonyl and ethoxyphenyl groups, which confer specific chemical properties and potential biological activities. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
1-(4-benzylsulfonylpiperidin-1-yl)-3-(2-ethoxyphenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO4S/c1-2-28-22-11-7-6-10-20(22)12-13-23(25)24-16-14-21(15-17-24)29(26,27)18-19-8-4-3-5-9-19/h3-11,21H,2,12-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPBRKGGVCKKXFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CCC(=O)N2CCC(CC2)S(=O)(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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